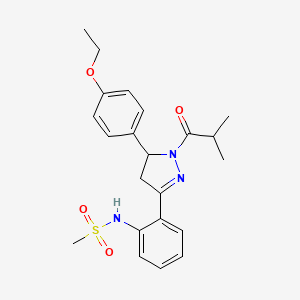

N-(2-(5-(4-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Historical Development of Pyrazole-Sulfonamide Hybrid Molecules

The convergence of pyrazole and sulfonamide pharmacophores represents a pivotal advancement in medicinal chemistry, rooted in decades of structural optimization. Sulfonamides first gained prominence with Prontosil’s discovery in 1932, a prodrug metabolized to sulfanilamide, which revolutionized antibacterial therapy. This breakthrough underscored sulfonamides’ capacity to target enzymatic pathways, later expanded to carbonic anhydrase inhibitors and antidiabetic agents. Parallelly, pyrazole derivatives emerged as versatile scaffolds due to their synthetic adaptability and bioactivity, particularly in anti-inflammatory and anticancer contexts.

The deliberate fusion of pyrazole and sulfonamide motifs began in the late 20th century, driven by the need to enhance target selectivity and pharmacokinetic profiles. Early hybrids focused on COX-2 inhibition, exemplified by celecoxib analogs, where the pyrazole core facilitated cyclooxygenase isoform discrimination, while sulfonamide groups improved solubility and binding affinity. For instance, compound 129b (IC~50~ = 0.88 μM against COX-2) demonstrated how methoxy-substituted pyrazole-sulfonamides achieved superior selectivity indices (SI = 9.26). This period also saw innovations in hybrid synthesis, such as coupling pyrazole-4-sulfonamides with aryl groups to modulate electronic and steric properties.

Significance in Medicinal Chemistry Research

Pyrazole-sulfonamide hybrids occupy a unique niche in drug discovery due to their dual capacity to engage diverse biological targets. The methanesulfonamide group in N-(2-(5-(4-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exemplifies this synergy, where the sulfonamide’s hydrogen-bonding potential complements the pyrazole ring’s planar rigidity. Such hybrids have demonstrated efficacy across therapeutic areas:

- Anticancer Applications : Pyrazole-4-sulfonamides with trimethyl substitutions (e.g., IC~50~ = 12.5 μg/mL against U937 cells) exploit sulfonamide’s tubulin-binding properties and pyrazole’s apoptosis-inducing effects.

- Antitubercular Activity : Recent derivatives like 9g (MIC = 10.2 μg/mL against M. tuberculosis) highlight the role of chloroquinoline-pyrazole-sulfonamide conjugates in overcoming multidrug resistance.

- Anti-Inflammatory Agents : Hybrids such as 142 (65.38% edema inhibition) leverage sulfonamide’s COX-2 affinity and pyrazole’s ability to stabilize hydrophobic enzyme pockets.

These hybrids also address pharmacokinetic challenges. The ethoxyphenyl and isobutyryl groups in the subject compound likely enhance metabolic stability by reducing cytochrome P450-mediated oxidation, while the dihydropyrazole moiety improves aqueous solubility through conformational flexibility.

Pharmacophore Relevance in Modern Drug Discovery

The pharmacophore of This compound embodies critical features for target engagement:

- Pyrazole Core : Serves as a rigid aromatic scaffold that enforces planar geometry, optimizing π-π stacking with tyrosine residues in enzyme active sites. Substituents at the 1- and 3-positions (isobutyryl and ethoxyphenyl) modulate steric bulk, influencing binding pocket accessibility.

- Sulfonamide Motif : The -SO~2~NH~2~ group acts as a hydrogen-bond donor/acceptor, anchoring the molecule to conserved asparagine or glutamine residues in targets like COX-2 or enoyl reductase.

- Dihydropyrazole Bridge : The 4,5-dihydro configuration introduces partial saturation, balancing rigidity and flexibility to enhance membrane permeability while maintaining target affinity.

Recent molecular docking studies of analogous compounds (e.g., 9g with a Glide score of -9.714 ) reveal that the sulfonamide group forms critical interactions with InhA’s NAD+ binding site, while the pyrazole-thiophene moiety occupies hydrophobic subpockets. Such insights guide rational design, as seen in derivatives like 150a (COX-2 SI = 455), where iodophenyl substitutions augment van der Waals interactions.

Current Research Landscape for Pyrazole-Sulfonamide Derivatives

Contemporary research prioritizes structural diversification and target multiplexing. Key trends include:

- Dual COX-2/5-LOX Inhibitors : Compounds like 149 (COX-2 IC~50~ = 0.01 μM, 5-LOX IC~50~ = 1.78 μM) exemplify hybrids designed to concurrently inhibit arachidonic acid pathways, mitigating gastrointestinal toxicity associated with selective COX-2 inhibitors.

- Antimicrobial Hybrids : Derivatives such as 9j (MIC = 12.5 μg/mL) integrate chloroquinoline and sulfonamide groups to disrupt mycobacterial cell wall synthesis and folate metabolism.

- Computational-Driven Synthesis : QSAR models and molecular dynamics simulations now guide substituent selection. For example, fluorophenyl groups (as in 9g ) are favored for their electronegativity and metabolic stability, reducing oxidative dealkylation risks.

Emerging synthetic strategies emphasize regioselective functionalization. A 2023 study detailed a one-pot synthesis of 3,5-dimethylpyrazole-4-sulfonamides using pentane-2,4-dione and sulfonyl chlorides, achieving yields >80% via microwave-assisted cyclocondensation. Additionally, hybrid systems like pyrazolopyrimidine-Schiff bases (130 , 131 ) demonstrate the feasibility of integrating tertiary pharmacophores for polypharmacology applications.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-5-29-17-12-10-16(11-13-17)21-14-20(23-25(21)22(26)15(2)3)18-8-6-7-9-19(18)24-30(4,27)28/h6-13,15,21,24H,5,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISAFNRCYRUHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)C)C3=CC=CC=C3NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(4-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone precursor would be 4-ethoxyacetophenone, which reacts with hydrazine hydrate under reflux conditions to form the pyrazole ring.

-

Introduction of the Isobutyryl Group: : The isobutyryl group can be introduced via Friedel-Crafts acylation, where the pyrazole intermediate reacts with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Attachment of the Phenyl Group: : The phenyl group is introduced through a Suzuki-Miyaura coupling reaction, where the pyrazole intermediate is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

-

Sulfonamide Formation: : Finally, the methanesulfonamide group is introduced by reacting the phenyl-substituted pyrazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can target the carbonyl group in the isobutyryl moiety, converting it to an alcohol.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Antioxidant Properties

Research indicates that derivatives of pyrazole compounds, including N-(2-(5-(4-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, exhibit significant anti-inflammatory and antioxidant properties. Molecular docking studies have shown that these compounds can effectively interact with biological targets involved in inflammation pathways, suggesting their potential as therapeutic agents for inflammatory diseases .

Cancer Therapy

The compound's structure allows it to act on specific molecular pathways associated with cancer cell proliferation. Studies have indicated that pyrazole derivatives can inhibit key enzymes involved in tumor growth, making them candidates for further development as anticancer agents. The ability to modify substituents on the pyrazole ring enhances the selectivity and potency against various cancer cell lines .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of pyrazole derivatives have highlighted their potential in treating neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases such as Alzheimer's and Parkinson's .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of this compound involves various synthetic methodologies that allow for structural modifications. These modifications can significantly affect the biological activity of the compound. For instance, altering the substituents on the pyrazole ring can enhance its selectivity for specific biological targets .

Computational Studies

Molecular Docking and DFT Calculations

Computational studies using Density Functional Theory (DFT) have been employed to predict the electronic properties and reactivity of this compound. These studies provide insights into the compound's potential interactions with target proteins and its pharmacokinetic properties. The calculated molecular electrostatic potentials indicate regions of electrophilic attack, which are critical for understanding its mechanism of action .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential application in treating chronic inflammatory conditions .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with notable selectivity towards certain cancer types, reinforcing its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-(2-(5-(4-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methanesulfonamide group could play a role in binding to active sites, while the pyrazole and phenyl groups might influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- In contrast, the 2-methylphenyl group in CAS 851719-26-1 offers weaker inductive effects, while the 4-(dimethylamino)phenyl group in CAS 852141-62-9 delivers robust electron donation, which may improve binding to electron-deficient targets.

Steric and Positional Influences

- The ortho-substitution of the phenyl ring in the target compound introduces steric hindrance, which could limit rotational freedom or impede interactions with flat binding pockets. By contrast, the meta-substituted phenyl analogs (e.g., CAS 851719-26-1 and CAS 852141-62-9) may exhibit improved conformational flexibility .

Functional Group Contributions

Research Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest that:

- The 4-ethoxyphenyl group may confer distinct electronic properties compared to methyl or dimethylamino substituents.

- Ortho-substitution on the phenyl ring could uniquely influence bioavailability or target engagement compared to meta-substituted analogs.

- Further experimental studies (e.g., crystallography via SHELX or solubility assays) are warranted to validate these hypotheses.

Notes

- All structural data derive from peer-reviewed chemical databases and synthesis reports .

Biological Activity

N-(2-(5-(4-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound is characterized by a unique structure that includes:

- Pyrazole ring : Implicated in various biological activities.

- Methanesulfonamide group : Known for its role in enhancing solubility and bioavailability.

- Ethoxyphenyl substituent : Contributes to the compound's lipophilicity.

Research indicates that this compound may interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, leading to altered intracellular signaling pathways. This modulation can influence processes such as cell proliferation and apoptosis .

- Enzyme Inhibition : Preliminary studies suggest the potential for inhibiting enzymes involved in inflammatory responses, which could position the compound as a candidate for anti-inflammatory therapies .

- Calcium Signaling : It may affect calcium ion levels within cells, impacting muscle contraction and neurotransmitter release .

Biological Activities

The biological activities of this compound can be categorized as follows:

Antiinflammatory Activity

Studies demonstrate that this compound exhibits significant anti-inflammatory properties. In vitro assays showed reduced production of pro-inflammatory cytokines in macrophage cultures treated with the compound.

Anticancer Potential

Research has indicated that the compound may have cytotoxic effects on various cancer cell lines. For instance, it was observed to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Antimicrobial Properties

The compound has shown promising results against several bacterial strains, suggesting its potential use as an antimicrobial agent. Testing against Gram-positive and Gram-negative bacteria revealed notable inhibition zones.

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

- Study on Inflammatory Response : A study involving animal models demonstrated that administration of the compound significantly reduced inflammation markers in tissues subjected to induced inflammation.

- Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability upon treatment with varying concentrations of the compound.

Data Tables

Q & A

Basic: What synthetic methodologies are recommended for preparing this pyrazole-sulfonamide derivative?

Answer:

The compound can be synthesized via multi-step protocols involving:

- Condensation reactions : Reacting hydrazine derivatives with β-keto esters or chalcones to form the pyrazole core .

- Sulfonamide coupling : Introducing the methanesulfonamide group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Isobutyryl incorporation : Acylation of the pyrazole nitrogen using isobutyryl chloride in anhydrous dichloromethane .

Validation : Monitor intermediates using TLC and characterize via -NMR and -NMR to confirm regioselectivity and purity .

Basic: How can X-ray crystallography be optimized for structural elucidation of this compound?

Answer:

- Crystallization : Use solvent diffusion (e.g., dichloromethane/hexane) to grow single crystals .

- Data collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Refinement : Use SHELXL for structure solution and refinement, applying full-matrix least-squares on . Key parameters: < 0.05, < 0.15, and data-to-parameter ratio > 15:1 .

Note : Address twinning or disorder using the TWIN or SIMU commands in SHELXL .

Advanced: How can computational methods predict the compound’s electronic properties and reactivity?

Answer:

- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, Fukui indices, and local ionization potential (LIP) to identify nucleophilic/electrophilic sites .

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level in Gaussian 16. Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer behavior .

- Solvent effects : Include PCM models (e.g., water or DMSO) to simulate solvation .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Answer:

- Case example : If -NMR suggests conformational flexibility (e.g., broad peaks for NH or CH groups), but X-ray shows a rigid structure:

- Perform variable-temperature NMR to detect dynamic processes .

- Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) that stabilize the solid-state conformation .

- Cross-validate with IR spectroscopy to confirm hydrogen bonding patterns .

Advanced: What strategies are effective for molecular docking studies targeting biological activity?

Answer:

- Target selection : Prioritize enzymes like carbonic anhydrase or cyclooxygenase-2 (COX-2), where sulfonamide-pyrazole hybrids show affinity .

- Docking workflow :

- Bioactivity correlation : Compare docking scores (ΔG) with experimental IC values from enzyme inhibition assays .

Advanced: How to analyze substituent effects on the compound’s bioactivity?

Answer:

- SAR studies : Synthesize analogs with variations in the ethoxyphenyl or isobutyryl groups. Test against a panel of enzymes/cell lines .

- Statistical modeling : Use CoMFA or CoMSIA to build 3D-QSAR models correlating substituent properties (e.g., Hammett σ) with activity .

- Electronic descriptors : Calculate ESP charges and molecular polarizability to link electronic effects to binding affinity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : - and -NMR in DMSO-d to confirm proton environments and carbon skeleton. Look for pyrazole CH (~δ 3.5–4.5 ppm) and sulfonamide NH (~δ 10–11 ppm) .

- FT-IR : Identify key bands: sulfonamide S=O (~1350–1300 cm), pyrazole C=N (~1600 cm), and ethoxy C-O (~1250 cm) .

- HRMS : Confirm molecular ion [M+H] with error < 5 ppm .

Advanced: How to design stability studies under varying pH and temperature?

Answer:

- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (254 nm). Monitor via HPLC at 0, 24, 48 hrs .

- Kinetic analysis : Calculate degradation rate constants () using first-order models. Determine activation energy () via Arrhenius plots .

- Degradant identification : Isolate major degradants using prep-HPLC and characterize via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.